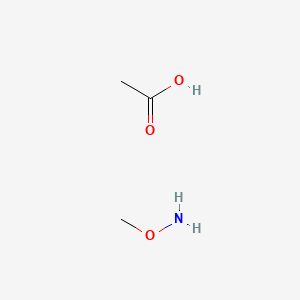
Acetic acid--O-methylhydroxylamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–O-methylhydroxylamine (1/1) is a compound that combines acetic acid and O-methylhydroxylamine in a 1:1 ratio Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour tasteIt is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–O-methylhydroxylamine involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:
(CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3
Another method involves the methanolysis of hydroxylamine sulfonates:
H2NOSO3−+CH3OH→H2NOCH3+HSO4−
These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of acetic acid–O-methylhydroxylamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .
Major Products
The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Applications De Recherche Scientifique
Acetic acid–O-methylhydroxylamine has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine (NH₂OH): A precursor to O-methylhydroxylamine, it has similar reactivity but lacks the methyl group.
Methanol (CH₃OH): Shares the methoxy group but lacks the amino functionality.
N-methylhydroxylamine (CH₃NH₂OH): An isomer of O-methylhydroxylamine with the methyl group attached to the nitrogen instead of the oxygen
Uniqueness
Acetic acid–O-methylhydroxylamine is unique due to its combination of acetic acid and O-methylhydroxylamine, which imparts distinct chemical properties and reactivity. Its ability to inhibit BER and form stable imines makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
58672-06-3 |
|---|---|
Formule moléculaire |
C3H9NO3 |
Poids moléculaire |
107.11 g/mol |
Nom IUPAC |
acetic acid;O-methylhydroxylamine |
InChI |
InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3 |
Clé InChI |
RYUQELPFJLDDEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


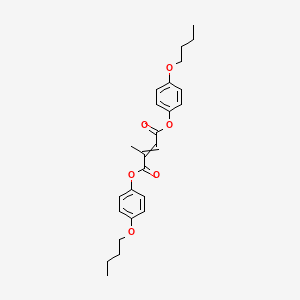
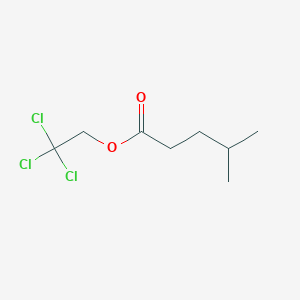
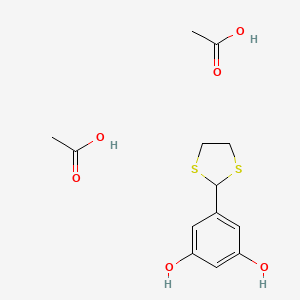
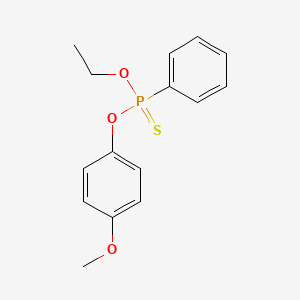
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)

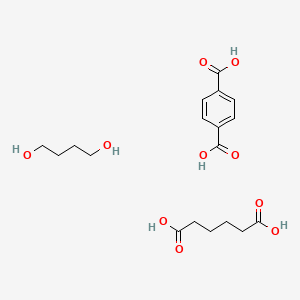
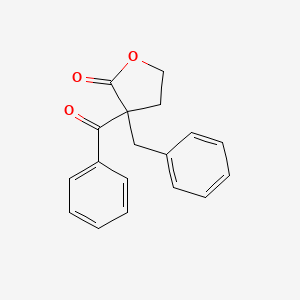
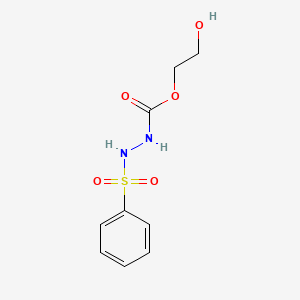


![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
